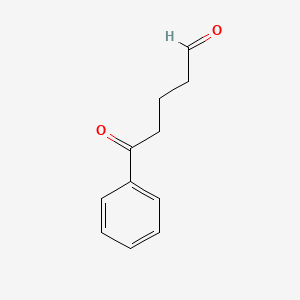

5-Oxo-5-phenylpentanal

Description

Structure

3D Structure

Properties

CAS No. |

75424-63-4 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-oxo-5-phenylpentanal |

InChI |

InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |

InChI Key |

WDXWUONTMXSOSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC=O |

Origin of Product |

United States |

Significance and Research Trajectory in Contemporary Chemical Science

5-Oxo-5-phenylpentanal's importance in modern organic chemistry stems from its dual reactivity. The presence of two distinct carbonyl functionalities, an aromatic ketone and an aliphatic aldehyde, allows for selective chemical transformations. This differential reactivity is the cornerstone of its utility, enabling chemists to construct intricate molecular frameworks through controlled, stepwise reactions.

The research trajectory of this compound is intrinsically linked to the broader field of γ-ketoaldehyde chemistry. These compounds are recognized as valuable precursors for the synthesis of a variety of heterocyclic and carbocyclic systems. In recent years, the development of sophisticated catalytic methods, including organocatalysis, has further expanded the synthetic potential of molecules like this compound. Researchers continue to explore its utility in domino reactions and multicomponent reactions, which offer efficient and atom-economical pathways to complex target molecules.

Foundational Studies and Evolving Perspectives on Its Reactivity

Diverse Synthetic Pathways for this compound

A variety of synthetic routes have been established to produce this compound, each with its own set of advantages and applications. These methods range from innovative catalytic ring-opening reactions to more traditional multi-step sequences involving precursor alcohols and the strategic use of protecting groups with Grignard reagents.

Chemo-Enzymatic and Catalytic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Chemo-enzymatic and metal-catalyzed reactions represent the forefront of this endeavor.

A noteworthy and environmentally benign approach involves the iron-catalyzed decarboxylative ring-opening of cyclic carboxylic acids. rsc.org This method, which can be initiated by photoinduced ligand-to-metal charge transfer (LMCT), allows for the C-C bond cleavage of unstrained carbocyclic systems to furnish 1,n-dicarbonyl compounds. rsc.org This protocol is advantageous due to its mild reaction conditions and operational simplicity. rsc.orgacs.org Mechanistic studies suggest the formation of peroxy radical species through oxygen capture, which is then followed by radical fragmentation. rsc.orgacs.org While the direct synthesis of this compound via this specific method is a plausible extension, the broader methodology highlights a powerful strategy for accessing such dicarbonyl compounds from readily available cyclic precursors. rsc.orgnih.gov Iron catalysis is also employed in other related transformations, such as the deoxynitrogenation of carboxylic acids to nitriles and the decarboxylative oxygenation of aliphatic carboxylic acids. nih.govorganic-chemistry.org

Multi-Step Conversions from Precursor Alcohols

The conversion of precursor alcohols represents a more classical yet reliable strategy for synthesizing this compound. This typically involves the oxidation of a corresponding diol or the manipulation of a hydroxy-aldehyde or hydroxy-ketone. The preparation of allylic alcohols can be achieved through various means, including the oxidation at an allylic position or nucleophilic addition to a carbonyl group. thieme-connect.de For instance, a one-pot conversion of alcohols into nitriles has been reported, showcasing the versatility of alcohol precursors in synthesis. acs.org Enzymatic cascades have also been developed for the oxidation of primary alcohols to carboxylic acids, which could be adapted for the synthesis of ketoaldehydes. liverpool.ac.uk

Methodologies Utilizing Grignard Reagents with Protected Carbonyls

Grignard reagents are powerful nucleophiles for forming new carbon-carbon bonds. pressbooks.pub Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis. libretexts.org To synthesize a molecule with multiple carbonyl functionalities like this compound, a protection strategy is often necessary to prevent the Grignard reagent from reacting with an existing carbonyl group in the starting material. masterorganicchemistry.com

For instance, one could envision a synthesis starting from a halo-aldehyde or halo-ketone where the carbonyl group is first protected as an acetal (B89532). masterorganicchemistry.com The Grignard reagent is then formed from the halide, which can subsequently react with a suitable electrophile to introduce the remaining part of the carbon skeleton. Deprotection of the acetal in a final step would then reveal the desired keto-aldehyde. The choice of protecting group is crucial to ensure it is stable under the Grignard formation and reaction conditions but can be removed selectively later. masterorganicchemistry.com The reaction of Grignard reagents with esters can also be utilized, which typically results in the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent. libretexts.orgmasterorganicchemistry.com Copper-catalyzed 1,5-addition of Grignard reagents to donor-acceptor cyclopropanes provides another advanced application of these reagents. researchgate.net

Advanced Synthesis of Substituted this compound Derivatives

The methodologies for synthesizing this compound can be extended to produce a variety of substituted analogs, allowing for the fine-tuning of the molecule's properties for specific applications.

Preparation of Aryl-Substituted Analogs (e.g., 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal)

The synthesis of aryl-substituted derivatives, such as 3-(4-nitro-phenyl)-5-oxo-5-phenyl-pentanal, often involves Michael addition reactions or Knoevenagel-type condensations. For example, the synthesis of related compounds like 3-(3-bromo-phenyl)-4-oxo-butanoic acid ethyl ester has been achieved through the addition of nitromethane (B149229) to an α,β-unsaturated ester. google.com Similarly, the synthesis of (2-nitrophenyl)(phenyl)methanol (B1618724) derivatives has been reported, which could serve as precursors for more complex structures. rsc.org The Knoevenagel condensation of β-oxo acids with aldehydes in the presence of pyridine (B92270) can yield α,β-unsaturated ketones, providing another route to substituted keto-aldehydes.

Below is a table summarizing some of the key intermediates and related structures mentioned in the synthesis of this compound and its analogs.

| Compound Name | CAS Number | Molecular Formula | Use/Relevance |

| This compound | 75424-63-4 | C11H12O2 | Target molecule |

| 4,4-dimethyl-3-oxo-5-phenylpentanal | Not available | C13H16O2 | Intermediate in synthesis |

| 4-methyl-5-oxo-5-phenylpentanal | 88072-97-3 | C12H14O2 | Structural analog |

| 5-Oxo-5-phenylpentanoic acid | 1501-05-9 | C11H12O3 | Related dicarbonyl compound |

| Pentanal, 4-oxo- | 626-96-0 | C5H8O2 | Related dicarbonyl compound |

Synthesis of Alkyl-Substituted Derivatives (e.g., 2-Methyl-5-oxo-5-phenylpentanal, 4-Methyl-5-oxo-5-phenylpentanal)

The introduction of alkyl groups at various positions on the this compound backbone allows for the fine-tuning of its chemical properties. Methodologies for synthesizing methylated derivatives at the C2 and C4 positions are particularly noteworthy.

Synthesis of 2-Methyl-5-oxo-5-phenylpentanal

A documented route to obtaining 2-methyl-5-oxo-5-phenylpentanal involves a multi-step sequence starting with a Michael addition. The synthesis begins with the reaction of acetophenone (B1666503) and methyl crotonate. amazonaws.com This initial step forms methyl 3-methyl-5-oxo-5-phenylpentanoate. amazonaws.com Subsequent chemical transformations are then required to convert the methyl ester group into the desired aldehyde functionality to yield the final product, (±)-2-Methyl-5-oxo-5-phenylpentanal. amazonaws.com

Synthesis of 4-Methyl-5-oxo-5-phenylpentanal

Several synthetic routes for 4-methyl-5-oxo-5-phenylpentanal (CAS No. 88072-97-3) have been established, showcasing a variety of chemical approaches. lookchem.com One effective method involves the denitration of a nitro precursor. Specifically, 4-methyl-4-nitro-5-oxo-5-phenyl-pentanal is treated with tri-n-butyltin hydride and 2,2'-azobis(isobutyronitrile) (AIBN) in benzene at elevated temperatures to produce the target compound with a high yield. lookchem.com

Another approach utilizes a palladium-catalyzed reaction, while a third, multi-step synthesis starts from propiophenone (B1677668) N,N-dimethylhydrazone. lookchem.com This latter method involves reaction with n-butyllithium, treatment with an ion-exchange resin like Amberlyte IR 120, and a final ozonolysis step. lookchem.com

The following table summarizes these diverse synthetic strategies for 4-methyl-5-oxo-5-phenylpentanal.

Table 1: Synthetic Routes for 4-Methyl-5-oxo-5-phenylpentanal

| Starting Material(s) | Key Reagents/Catalysts | Solvent/Conditions | Reported Yield |

|---|---|---|---|

| 4-Methyl-4-nitro-5-oxo-5-phenyl-pentanal | tri-n-butyl-tin hydride; 2,2'-azobis(isobutyronitrile) | Benzene; 80 °C; 2h | 76.0% |

| (E)-5-hydroxy-2-methyl-1-phenylpent-2-en-1-one | [Pd(dtbpe)MeCl]; sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate; cyclohexene | 1,2-dichloro-ethane; 120 °C; 18h | 73.0% |

This table is generated based on data from multiple sources. lookchem.com

Derivatization to Nitrile-Bearing Analogs via Michael Reaction

The Michael reaction is a powerful tool for carbon-carbon bond formation and is particularly effective for synthesizing nitrile-bearing analogs of this compound. This conjugate addition reaction typically involves an α,β-unsaturated ketone precursor reacting with a nitrile-containing nucleophile.

A common nucleophile used in these syntheses is malononitrile (B47326) (dicyanomethane). molaid.com The reaction proceeds by the addition of the malononitrile carbanion to an α,β-unsaturated carbonyl compound, such as a chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which serves as a structural model for the unsaturated precursor of this compound. This methodology provides a direct route to chiral γ-cyano carbonyl compounds. lookchem.com

The reaction is often facilitated by organocatalysts, which can provide high yields and significant enantioselectivity. For instance, a rosin-derived bifunctional squaramide has been shown to effectively catalyze the asymmetric Michael addition of malononitrile to various trans-chalcones with low catalyst loading (0.3 mol%). lookchem.com The process typically involves stirring the chalcone, malononitrile, and catalyst in a suitable solvent like dichloromethane (B109758) at room temperature for an extended period. lookchem.com This approach has been successful in producing the desired adducts in yields up to 99% and with enantiomeric excesses up to 90%. lookchem.com

Theoretical studies using DFT and ONIOM methods suggest a dual activation mechanism for some catalyzed reactions. molaid.com For example, when using a Cinchona alkaloid aluminum(III) complex, the Al(III) center is believed to act as a Lewis acid, activating the enone, while the tertiary amine of the alkaloid acts as a Lewis base to activate the malononitrile. molaid.com

Table 2: Example of Michael Addition for Synthesis of a Nitrile-Bearing Analog

| Electrophile (Enone) | Nucleophile | Catalyst System | Solvent/Conditions | Product Type | Yield / Enantioselectivity |

|---|

This table is generated based on data from a representative study. lookchem.com

Mechanistic Investigations of 5 Oxo 5 Phenylpentanal Transformations

Elucidation of Catalytic Cycle Mechanisms

Understanding the step-by-step pathways through which 5-Oxo-5-phenylpentanal is formed or transformed is crucial for the development of new synthetic methodologies. Researchers have explored its role in several distinct catalytic systems.

A rhodium-catalyzed Asymmetric Reductive Transamination (ART) has been developed for the synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn Mechanistic studies propose that this transformation proceeds through a critical ring-opening of a dihydropyridine (B1217469) intermediate, which is generated from the initial reduction of the pyridinium salt. dicp.ac.cnresearchgate.net This ring-opening, facilitated by water under acidic conditions, is believed to form a 1,5-dicarbonyl compound. researchgate.net

To validate this proposed pathway, this compound was subjected to the standard ART reaction conditions. dicp.ac.cnresearchgate.net The reaction involves condensation of the dicarbonyl compound with a chiral primary amine, such as (R)-1-phenylethylamine (PEA), followed by a diastereoselective ring closure and reduction sequence to yield the corresponding chiral piperidine (B6355638). dicp.ac.cnresearchgate.netresearchgate.net The successful conversion of this compound into the piperidine product provides strong evidence for the proposed mechanism where a 1,5-dicarbonyl intermediate is central to the catalytic cycle. dicp.ac.cnresearchgate.netliverpool.ac.ukresearchgate.net The diastereoselectivity of this transformation is determined in the final hydride transfer step of the reaction sequence. dicp.ac.cnresearchgate.net

| Reaction | Substrate | Proposed Intermediate Analogue | Key Mechanistic Step | Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Transamination (ART) of Pyridinium Salts | N-alkyl Pyridinium Salt | This compound | Condensation with chiral amine, cyclization, and reductive amination. | Formation of a chiral piperidine as a single diastereomer. | researchgate.net, dicp.ac.cn |

Photoinduced Ligand-to-Metal Charge Transfer (LMCT) has emerged as a powerful strategy for chemical synthesis, often utilizing abundant and inexpensive metal catalysts like iron. acs.orgacs.org This mechanism has been successfully applied to the ring-opening of cyclic carboxylic acids to produce valuable dicarbonyl compounds. acs.org Specifically, this compound can be prepared from 1-phenylcyclopentane-1-carboxylic acid through an iron-catalyzed photoinduced LMCT process. acs.org

The proposed catalytic cycle begins with the coordination of the carboxylic acid to a Fe(III) salt, forming a photoactive Fe(III)-carboxylate complex. acs.org Upon irradiation with visible light, this complex undergoes an LMCT event, which involves the homolytic cleavage of the Fe-O bond. acs.org This step generates a Fe(II) species and an alkyl carboxyl radical. acs.org The unstable radical subsequently undergoes decarboxylation to produce an alkyl radical, which, through further steps including oxidation, yields the final 1,5-dicarbonyl product, this compound. acs.orgacs.org Mechanistic studies confirm this pathway, highlighting the advantages of mild reaction conditions and operational simplicity. acs.org A similar LMCT strategy has been described for copper-catalyzed decarboxylative functionalizations. acs.org

While copper catalysis is prevalent in organic synthesis, detailed mechanistic investigations of copper-catalyzed 1,5-addition reactions specifically utilizing this compound as a substrate are not extensively documented in the surveyed literature. Copper salts have been employed in photoinduced LMCT strategies for decarboxylative functionalizations, which are mechanistically distinct from 1,5-additions. acs.org

Stereochemical Determinants in Reaction Pathways

The stereochemical outcome of reactions involving this compound is a key area of investigation, providing insights into how chirality is controlled and transferred during a chemical transformation.

High levels of diastereoselectivity are crucial for the synthesis of complex molecules with multiple stereocenters. In the context of the Asymmetric Reductive Transamination (ART), the reaction involving this compound as a key intermediate analogue demonstrates excellent diastereoselectivity. dicp.ac.cnresearchgate.net When subjected to the ART conditions with a chiral amine, this compound is converted into the corresponding 2,6-disubstituted piperidine product as a single diastereomer. dicp.ac.cnresearchgate.netresearchgate.netresearchgate.net

The origin of this high diastereocontrol is attributed to the final, irreversible hydride transfer step in the proposed mechanism. dicp.ac.cnresearchgate.net After the initial condensation and cyclization, the resulting cyclic iminium ion intermediate exists in a conformation that strongly favors hydride attack from one specific face, leading to the selective formation of one diastereomer.

The induction of enantioselectivity in reactions with the achiral substrate this compound relies on the use of a chiral catalyst or reagent. The rhodium-catalyzed ART serves as a prime example of chirality transfer. dicp.ac.cn The process uses a chiral primary amine, such as (R)- or (S)-1-phenylethylamine, to introduce chirality. researchgate.net This amine condenses with the achiral 1,5-dicarbonyl compound (this compound), forming a chiral enamine or iminium ion intermediate. This transfer of chirality from the amine to the substrate backbone guides the subsequent stereoselective reduction, resulting in a highly enantioenriched piperidine product. dicp.ac.cnresearchgate.net

Conversely, attempts to induce enantioselectivity in an intramolecular aldol (B89426) reaction of this compound using a chiral guanidine (B92328) catalyst were unsuccessful. unistra.fr Despite achieving quantitative cyclization, no significant enantiomeric excess was observed, highlighting the challenges in achieving enantiocontrol for certain transformations of this substrate. unistra.fr Another study demonstrated the enantioselective Tishchenko reaction of this compound to yield (S)-6-phenyltetrahydro-2H-pyran-2-one with high enantiopurity, showcasing a different successful approach to enantioselective catalysis with this substrate. scribd.com

| Reaction Type | Chiral Source | Product | Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Transamination (ART) | Chiral Primary Amine (e.g., (R)-PEA) | Chiral Piperidine | Excellent | dicp.ac.cn |

| Intramolecular Aldol Reaction | Chiral Guanidine Catalyst | 2-hydroxy-2-phenylcyclopentane-1-carbaldehyde | No enantiomeric excess observed | unistra.fr |

| Tishchenko Reaction | Chiral Catalyst System | (S)-6-phenyltetrahydro-2H-pyran-2-one | High (83% yield) | scribd.com |

Isolation and Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound often necessitates the isolation and structural elucidation of key intermediates. These transient species provide crucial insights into the reaction pathway, helping to confirm or refute proposed mechanistic hypotheses. Various analytical techniques are employed for their characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray crystallography for stable, crystalline intermediates.

In the context of asymmetric reductive transamination of pyridinium salts, this compound itself can act as a key intermediate. For instance, in a rhodium-catalyzed transfer hydrogenation, the reaction of certain pyridinium salts is believed to proceed through a ring-opened intermediate which is then converted to a piperidine derivative. To support this, subjecting this compound to the standard reaction conditions yielded the expected piperidine product, confirming its role as a viable intermediate in the transformation. dicp.ac.cnliverpool.ac.ukresearchgate.net

In other studies, derivatives of this compound have been isolated and characterized to understand reaction pathways. For example, in the synthesis of chiral tetrahydropyrans, the homoallylic alcohol intermediate formed from the allylation of this compound is a key precursor before the subsequent intramolecular cyclization. ed.ac.uk While direct isolation can be challenging, spectroscopic analysis of the reaction mixture at different time points often provides evidence for the formation of such intermediates.

Detailed characterization data for derivatives of this compound have been reported in various synthetic contexts. This includes comprehensive NMR and high-resolution mass spectrometry (HRMS) data. For instance, a series of 3-substituted-5-oxo-5-phenylpentanal derivatives have been synthesized and fully characterized, providing a valuable database for identifying similar structures in mechanistic studies. wiley-vch.de

Below is a table summarizing the characterization data for some isolated intermediates and derivatives related to this compound transformations.

| Compound/Intermediate Name | Precursor/Reaction Type | Method of Characterization | Key Spectroscopic Data |

| 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal | Michael addition | 1H NMR, 13C NMR, HRMS | 1H NMR (500 MHz, CDCl3): δ 9.73 (s, 1H), 8.16 (d, 2H; J = 8.5 Hz), 7.90 (d, 2H; J = 7.5 Hz), 7.44-7.59 (m, 5H). wiley-vch.de |

| 3-(4-Methoxyl-phenyl)-5-oxo-5-phenyl-pentanal | Michael addition | 1H NMR, 13C NMR, HRMS | HRMS (ES+): calcd for [M+H+] C18H18O3 283.1334, found 283.1329. wiley-vch.de |

| Homoallylic alcohol of this compound | Asymmetric aldehyde allylation | 1H NMR, 13C NMR, HRMS, X-ray crystallography (of a derivative) | The absolute configuration of a related chiral oxacycle was determined as (R) by X-ray analysis of a derivative. ed.ac.uk |

| 1-[2-Hydroxy-4-(4-nitro-phenyl)-6-phenyl-3,4-dihydro-2H-pyridin-1-yl]-ethanone | Condensation/Cyclization | 1H NMR, 13C NMR, HRMS | 13C NMR (125 MHz, CDCl3, two isomers): δ 172.8, 171.9, 151.0, 150.7, 146.9, 146.8, 139.5, 139.3, 138.4, 138.1, 129.0, 128.9, 128.4, 128.3, 125.7, 125.5, 124.0, 123.8, 119.1, 76.9, 75.4, 40.9, 38.4, 38.1, 37.2, 25.7, 24.9. wiley-vch.de |

Kinetic and Thermodynamic Profiling of Key Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is fundamental to optimizing reaction conditions and controlling product selectivity. Kinetic studies provide information on reaction rates and the factors that influence them, such as catalyst loading, temperature, and reactant concentrations. Thermodynamic profiling, on the other hand, reveals the relative stability of reactants, intermediates, and products, indicating the feasibility and position of equilibrium for a given transformation.

In the context of metal-catalyzed reactions, kinetic profiling can help elucidate the rate-determining step of a catalytic cycle. For instance, in palladium-catalyzed intramolecular acylations, kinetic studies, often in conjunction with theoretical calculations, can distinguish between different proposed mechanisms, such as those involving oxidative addition, C-H activation, or reductive elimination as the slow step. tdx.cat While specific kinetic data for reactions of this compound are not extensively detailed in the provided search results, the principles of these studies are broadly applicable.

Thermodynamic considerations are crucial in understanding the selectivity of certain reactions. For example, in the cascade asymmetric aldehyde allylboration/oxa-Michael reaction of this compound, the formation of the tetrahydropyran (B127337) product is under thermodynamic control. ed.ac.uk The relative stability of the cis and trans diastereomers of the product, as well as the reversibility of the oxa-Michael addition step, dictates the final product distribution. nih.gov The reaction conditions, such as solvent and temperature, can be tuned to favor the formation of the thermodynamically more stable product. ed.ac.uk

A key aspect of thermodynamic profiling is the understanding of reaction equilibria. A catalyst, by definition, increases the rate at which a reaction approaches equilibrium but does not alter the position of that equilibrium. tdx.cat In reactions where this compound or its derivatives are involved in equilibrium processes, such as tautomerism or reversible additions, understanding the thermodynamic parameters (ΔG, ΔH, and ΔS) is essential for predicting the composition of the reaction mixture at equilibrium.

The following table summarizes the types of kinetic and thermodynamic data that are typically gathered for reactions involving intermediates like this compound, although specific values for this compound are not always available in the literature.

| Reaction Type | Kinetic Parameter | Thermodynamic Parameter | Significance |

| Catalytic Cyclization | Reaction rate order, rate constant (k), activation energy (Ea) | Gibbs free energy of activation (ΔG‡), Enthalpy of activation (ΔH‡), Entropy of activation (ΔS‡) | Elucidates the rate-determining step and the influence of catalysts and reaction conditions on the reaction speed. |

| Asymmetric Synthesis | Enantiomeric excess (ee), Diastereomeric ratio (dr) | Difference in Gibbs free energy between diastereomeric transition states (ΔΔG‡) | Determines the stereochemical outcome of the reaction and provides insight into the source of stereoselectivity. ed.ac.uk |

| Reversible Addition Reactions | Forward and reverse rate constants (kf, kr) | Equilibrium constant (Keq), Gibbs free energy of reaction (ΔG), Enthalpy of reaction (ΔH), Entropy of reaction (ΔS) | Indicates the position of equilibrium and the relative stability of reactants and products. nih.gov |

Reactivity and Strategic Transformations of 5 Oxo 5 Phenylpentanal

Carbonyl Group Reactivity and Functionalization

The presence of two different carbonyl functionalities in 5-Oxo-5-phenylpentanal dictates its chemical behavior. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to reduced steric hindrance and the absence of electron-donating alkyl groups. This inherent difference in reactivity enables selective transformations targeting the aldehyde.

The terminal aldehyde group is a key site for strategic carbon-carbon and carbon-nitrogen bond formations.

The aldehyde function serves as a potent electrophile in aldol-type condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. ijnrd.org The bifunctional nature of this compound presents unique opportunities and challenges in controlling the selectivity of these reactions.

####### 4.1.1.1.1. Stereoselective Aldol (B89426) Condensation Studies

While specific studies detailing the stereoselective aldol condensation of this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis provide a clear framework for its potential transformations. Modern synthetic methods, such as the Evans aldol reaction, utilize chiral auxiliaries to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. alfa-chemistry.com In a hypothetical application, the aldehyde of this compound would serve as the electrophilic partner, reacting with a chiral enolate, such as a boron enolate derived from an N-acyloxazolidinone, to yield a β-hydroxy carbonyl product with high diastereoselectivity. alfa-chemistry.comresearchgate.net The reaction transition state is often described by the Zimmerman-Traxler model, where a six-membered chair-like structure minimizes steric interactions, thereby controlling the stereochemistry. alfa-chemistry.com

Alternatively, organocatalysis, using chiral primary or secondary amines like proline, offers another powerful strategy for achieving enantioselective aldol reactions. ijnrd.orgresearchgate.net These catalysts activate the ketone partner by forming a nucleophilic enamine, which then attacks the aldehyde of this compound. The stereochemical outcome is dictated by the chiral environment of the catalyst. ijnrd.org

Table 1: Hypothetical Stereoselective Aldol Reaction of this compound

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Catalyst/Auxiliary | Expected Product Type | Stereocontrol Method |

|---|---|---|---|---|

| This compound | Propanoyl-oxazolidinone | Evans Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) + Bu₂BOTf | syn-β-Hydroxy Ketone | Auxiliary-controlled |

| This compound | Acetone (B3395972) | (S)-Proline | β-Hydroxy Ketone | Organocatalysis |

####### 4.1.1.1.2. Cross-Aldol Condensation for Diversification

Cross-aldol condensations involve the reaction between two different carbonyl compounds. libretexts.orgyoutube.com Such reactions can be plagued by a lack of selectivity, potentially yielding a mixture of four products. youtube.comsrmist.edu.in However, strategies exist to achieve selective cross-aldol reactions. A common approach is to use a reactant without α-hydrogens, which can only act as an electrophilic acceptor. libretexts.org

In the context of this compound, its ketone moiety possesses enolizable α-hydrogens, while its aldehyde is a potent electrophile. A successful cross-aldol reaction could be achieved by reacting this compound with a non-enolizable aldehyde, such as benzaldehyde, under basic conditions. In this scenario, the enolate would form at the α-position of the ketone in this compound and selectively attack the more electrophilic benzaldehyde. This specific type of reaction between an aromatic aldehyde and a ketone is known as a Claisen-Schmidt condensation. masterorganicchemistry.com Another strategy involves the slow addition of the enolizable partner to an excess of the non-enolizable partner to ensure the enolate reacts with the desired electrophile as soon as it is formed. youtube.com

It is also important to consider the potential for intramolecular aldol condensation, as this compound is a 1,5-dicarbonyl compound. libretexts.org Deprotonation at the methyl group adjacent to the ketone can lead to a nucleophilic attack on the internal aldehyde, which upon dehydration would form a thermodynamically stable six-membered ring, 3-phenyl-2-cyclohexenone. This competing pathway must be managed to favor the desired intermolecular cross-condensation. libretexts.org

Table 2: Strategies for Selective Cross-Aldol Condensation with this compound

| Role of this compound | Cross-Aldol Partner | Condition/Strategy | Potential Product |

|---|---|---|---|

| Enolate Source (from Ketone) | Benzaldehyde (non-enolizable) | Base catalysis (Claisen-Schmidt) | 1,5-diphenyl-2-(2-oxo-2-phenylethyl)pent-1-en-3-one |

| Electrophile (Aldehyde) | Acetone | Pre-formation of acetone enolate (e.g., with LDA) | 7-hydroxy-7-methyl-1-phenyl-1,5-octanedione |

| - | - | Base catalysis | 3-phenyl-2-cyclohexenone (from intramolecular condensation) |

The aldehyde functional group can be readily converted into an oxime through reaction with hydroxylamine (B1172632) or its derivatives. This transformation is valuable for the purification, isolation, and characterization of carbonyl compounds and serves as a gateway to further synthetic modifications. While direct studies on the parent this compound are limited, research on closely related substrates demonstrates this reactivity. For instance, a derivative, (E)-2-(2,2-difluoroethyl)-5-oxo-5-phenylpentanal, has been successfully converted to its corresponding O-benzyl oxime. This reaction proceeds by treating the aldehyde with O-benzylhydroxylamine, showcasing a selective transformation of the aldehyde moiety even in the presence of the ketone.

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. dicp.ac.cnresearchgate.net This transformation has been successfully applied to this compound for the synthesis of valuable chiral piperidine (B6355638) structures. researchgate.netdicp.ac.cn In a notable study, this compound was subjected to a rhodium-catalyzed reductive amination using a chiral primary amine. dicp.ac.cn The reaction proceeds through the initial formation of an imine between the aldehyde group of this compound and the chiral amine, followed by an intramolecular cyclization and subsequent reduction. This sequence, termed an asymmetric reductive transamination, results in the formation of a chiral piperidine. dicp.ac.cnresearchgate.net When this compound was treated under these conditions, the corresponding chiral piperidine product was isolated in a 38% yield as a single diastereomer. researchgate.netdicp.ac.cn This highlights a strategic use of the compound's bifunctionality to construct complex, stereochemically defined heterocyclic scaffolds. dicp.ac.cnresearchgate.net A similar transamination and cyclization sequence has been observed in the biosynthesis of piperidine alkaloids from 1,5-dicarbonyl precursors. sjtu.edu.cn

Table 3: Reductive Amination of this compound

| Substrate | Reagents | Catalyst | Product | Yield | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| This compound | (R)-1-Phenylethylamine (PEA), Formic Acid | [Cp*RhCl₂]₂ | Chiral disubstituted piperidine | 38% | Single diastereomer | researchgate.netdicp.ac.cn |

Catalytic Condensation Reactions

Ketone Moiety Reactivity in Multifunctional Contexts

This compound is a classic example of a γ-ketoaldehyde, a class of bifunctional compounds that possess both an aldehyde and a ketone carbonyl group. nih.gov The presence of two distinct carbonyl functionalities within the same molecule introduces questions of chemoselectivity in chemical transformations. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than ketones due to less steric hindrance and the electron-donating nature of the alkyl group attached to the ketone carbonyl, which destabilizes the partial positive charge on the carbonyl carbon. psiberg.com

In the context of this compound, the phenyl group attached to the ketone carbonyl further influences its reactivity. The reactivity of such dicarbonyl compounds is crucial in synthetic strategies, where selective reaction at one site is desired while leaving the other intact. For instance, in reductive amination reactions using a chiral amine and a reducing agent, both carbonyl groups can potentially react. researchgate.netdicp.ac.cn The initial condensation can occur with either the aldehyde or the ketone, leading to different cyclized products. dicp.ac.cn The ability to control which carbonyl group reacts is a key synthetic challenge. Protecting group strategies are often employed to achieve selectivity; for example, the more reactive aldehyde can be selectively protected as an acetal (B89532), allowing for transformations to be carried out exclusively at the ketone moiety. psiberg.comscribd.com The interplay between the two carbonyls can also lead to intramolecular interactions or alternative reaction pathways, such as enolization, which can affect the reactivity of the ketone. nih.gov

Intramolecular Cyclization Pathways

Photochemical Intramolecular γ-Hydrogen Abstraction

The photochemical behavior of this compound is characterized by the Norrish Type II reaction, a well-established photochemical process for ketones and aldehydes. wikipedia.org This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. wikipedia.org In the case of this compound, the molecule possesses hydrogens at positions that are γ and δ relative to the excited ketone carbonyl group.

Research has shown that upon irradiation, the excited triplet state of the ketone moiety in this compound undergoes intramolecular hydrogen abstraction. rsc.orgresearchgate.net A notable aspect of this reaction is the competition between the abstraction of a hydrogen from the γ-methylene group and the abstraction of the aldehydic hydrogen, which is at the δ-position. rsc.org Studies indicate a significant preference for the abstraction of the aldehydic hydrogen over the methylene (B1212753) hydrogens. rsc.orgresearchgate.net Specifically, a preference ratio of approximately 2:1 for δ(aldehydic) versus γ(methylene) hydrogen abstraction has been reported for this compound. rsc.org

The primary photoproduct resulting from the intramolecular hydrogen abstraction is a cyclized molecule. rsc.org Following the preferential abstraction of the aldehydic hydrogen atom by the excited phenyl ketone, a 1,5-biradical is formed. This biradical intermediate subsequently undergoes cyclization via carbon-carbon bond formation to yield a five-membered ring. rsc.orgresearchgate.net The major photoproduct isolated from the irradiation of this compound is 2-hydroxy-2-phenylcyclopentanone (B8411884). rsc.orgresearchgate.net This outcome highlights the high reactivity of aldehydic hydrogens toward abstraction by ketone triplets, even when competing with more traditionally targeted γ-methylene hydrogens. rsc.org

| Starting Material | Reaction Type | Key Intermediate | Major Product | Reference |

| This compound | Photochemical Intramolecular δ-Hydrogen Abstraction (Norrish Type II) | 1,5-Biradical | 2-Hydroxy-2-phenylcyclopentanone | rsc.orgresearchgate.net |

Directed Cyclization for Heterocycle Formation (e.g., Dihydropyrans from 5-Phenylpentanal)

The bifunctional nature of this compound makes it a versatile precursor for the directed synthesis of heterocyclic compounds. While various methods exist for synthesizing dihydropyran derivatives from different starting materials, specific applications using this compound have been developed to form related oxygenated heterocycles like tetrahydropyrans. sid.iruva.esrsc.org

One such example is a tandem asymmetric allyboration/oxa-Pictet−Spengler reaction. rsc.org In this process, this compound is reacted in the presence of a chiral phosphoric acid catalyst. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization. uva.esrsc.org This directed pathway leads to the formation of a substituted tetrahydro-2H-pyran ring system. Specifically, the reaction of this compound under these conditions has been used to synthesize 3-(6-allyl-2-phenyltetrahydro-2H-pyran-2-yl)-1H-indole in a 45% yield. rsc.org This transformation showcases how the aldehyde and ketone functionalities can be orchestrated in a cascade reaction to build complex heterocyclic frameworks. rsc.org

Catalytic Transformations

Rhodium-Catalyzed Hydrogenation and Transamination

Rhodium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation and transamination reactions. e-bookshelf.dersc.orgsioc-journal.cn The application of rhodium catalysis to this compound has been explored in the context of synthesizing chiral piperidines, which are important structural motifs in many natural products and pharmaceuticals. dicp.ac.cnresearchgate.net

A rhodium-catalyzed asymmetric reductive transamination has been successfully applied to this compound. dicp.ac.cn The proposed mechanism involves the condensation of the dicarbonyl compound with a chiral primary amine, followed by ring closure and a rhodium-catalyzed reduction (hydrogenation) to yield the final piperidine product. researchgate.netdicp.ac.cn When this compound was subjected to standard reductive transamination conditions using a rhodium catalyst, it was converted into a piperidine derivative as a single diastereomer with a 38% isolated yield. researchgate.netdicp.ac.cn This result demonstrates a synthetic route where both the ketone and aldehyde groups of this compound participate in a cascade reaction involving condensation, cyclization, and rhodium-catalyzed hydrogenation to form a complex heterocyclic product. dicp.ac.cn

| Starting Material | Catalyst System | Reaction Type | Product Type | Yield | Reference |

| This compound | [Cp*RhCl2]2 / Chiral Amine / HCOOH | Reductive Transamination / Hydrogenation | Chiral Piperidine | 38% | researchgate.netdicp.ac.cn |

Copper-Catalyzed Carbon-Carbon Bond Formations

Copper catalysis offers a powerful tool for forging new carbon-carbon bonds, and this compound is a competent substrate in such transformations. These reactions are pivotal for elaborating the carbon skeleton and introducing molecular complexity.

Notably, copper-catalyzed reactions are instrumental in the synthesis of γ-dicarbonyl compounds. nih.gov While specific examples detailing the direct use of this compound in all copper-catalyzed C-C bond formations are not extensively documented in the provided results, the reactivity of γ-ketoaldehydes as a class suggests its applicability. For instance, copper-catalyzed three-component reactions involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and an organic boronic acid have been developed to produce 1,4-diketones. grafiati.com This methodology could potentially be adapted for γ-ketoaldehydes like this compound.

Furthermore, copper-catalyzed arylation followed by C-C bond activation has emerged as a novel method for synthesizing α-aryl ketones from β-diketones. nih.gov The principles of this transformation could be explored for intramolecular cyclizations or intermolecular couplings involving this compound. The Sonogashira cross-coupling, a palladium and copper co-catalyzed reaction, is a cornerstone for sp2-sp C-C bond formation and has been widely applied in the synthesis of complex molecules. mdpi.com

A recently developed copper-catalyzed method disrupts a thermal dipolar cycloaddition and rearrangement cascade, enabling the synthesis of γ-ketoamides from nitrones and ynamides. chemrxiv.org This reaction proceeds through a proposed copper-coordinated iminium intermediate that initiates a diastereoselective rearrangement for C-C bond formation. chemrxiv.org

Table 1: Examples of Copper-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction Type | Catalyst System | Potential Product from this compound | Reference |

|---|---|---|---|

| Three-Component Reaction | Copper catalyst | Substituted 1,4-dicarbonyl compounds | grafiati.com |

| Arylation/C-C Activation | Cu(I) or Cu(II) salts | α-Aryl ketone derivatives | nih.gov |

| Sonogashira Cross-Coupling | Palladium and Copper | Aryl-alkyne adducts | mdpi.com |

| Rearrangement of Nitrones | Cu(II) catalyst | γ-Ketoamide derivatives | chemrxiv.org |

Organocatalytic Applications for Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. This compound has been utilized in several organocatalytic transformations to generate enantiomerically enriched products.

One prominent application involves the use of chiral primary or secondary amines as catalysts. For example, in a reaction catalyzed by two different pyrrolidine (B122466) catalysts, this compound can participate in asymmetric Michael additions to α,β-unsaturated aldehydes. researchgate.net This dual-catalyst system manages the presence of multiple iminium and enamine species to achieve the desired transformation. researchgate.net

Furthermore, this compound has been subjected to reductive amination reactions with a chiral amine, using a borohydride (B1222165) reductant, to synthesize chiral piperidines and pyrrolidines. researchgate.netdicp.ac.cnresearchgate.net When subjected to standard reductive amination conditions, this compound yielded the corresponding piperidine derivative as a single diastereomer in 38% yield. researchgate.netdicp.ac.cnresearchgate.net

In a cascade reaction, the asymmetric allylboration of this compound, catalyzed by a chiral phosphoric acid, generates a homoallylic alcohol intermediate. ed.ac.uk This intermediate can then undergo an intramolecular oxa-Michael addition to form chiral multisubstituted tetrahydropyrans with high diastereoselectivity and enantioselectivity. ed.ac.uk The reaction conditions, such as the solvent, can influence the yield of the final product. ed.ac.uk

Table 2: Organocatalytic Asymmetric Reactions of this compound

| Reaction Type | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Chiral amine, Borohydride | Chiral piperidine | Single diastereomer, 38% yield | researchgate.netdicp.ac.cnresearchgate.net |

| Cascade Allylboration/oxa-Michael | Chiral Phosphoric Acid | Chiral tetrahydropyran (B127337) | High dr (>20:1) and ee (99%) | ed.ac.uk |

Hydrosilylation Reactions and Deuteration Studies

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a fundamental transformation in organic synthesis. While specific studies focusing solely on the hydrosilylation of this compound are not detailed in the provided search results, the reactivity of ketoaldehydes in such reactions is well-established. Rhodium complexes are often employed as catalysts for the hydrosilylation of carbonyl compounds. nih.govnih.govresearchmap.jp These reactions can be highly selective, targeting either the aldehyde or ketone functionality depending on the catalyst and reaction conditions. The development of rhodium-catalyzed asymmetric hydrosilylation allows for the synthesis of Si-stereogenic alkoxysilanes and silyl (B83357) enol ethers. nih.gov

Deuteration studies provide valuable mechanistic insights and offer a route to isotopically labeled compounds. A patent describes a method for preparing deuterated aldehydes using N-heterocyclic carbene (NHC) catalysts in a solvent containing deuterium (B1214612) oxide (D₂O). google.com In a specific example, 2-methyl-5-oxo-5-phenylpentanal was subjected to these conditions, resulting in a 72% yield with 98% deuterium incorporation at the aldehydic position. google.com This demonstrates the feasibility of selectively labeling the aldehyde group of γ-ketoaldehydes like this compound.

Table 3: Hydrosilylation and Deuteration of γ-Ketoaldehydes

| Reaction | Reagents/Catalyst | Product/Outcome | Significance | Reference |

|---|---|---|---|---|

| Asymmetric Hydrosilylation | Rhodium catalyst, Dihydrosilane | Si-stereogenic alkoxysilanes/silyl enol ethers | Access to chiral silicon compounds | nih.gov |

| Deuteration | N-heterocyclic carbene, D₂O | C-1 deuterated aldehyde | High deuterium incorporation (98%) | google.com |

Stereochemical Aspects and Asymmetric Synthesis Leveraging 5 Oxo 5 Phenylpentanal

Enantioselective Catalysis with 5-Oxo-5-phenylpentanal as a Substrate

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. chiralpedia.com With this compound, this is often achieved by employing chiral catalysts that can differentiate between the two prochiral faces of the aldehyde or an enol/enamine intermediate.

A notable example is the cascade asymmetric aldehyde allylboration/oxa-Pictet-Spengler reaction. In a study, this compound was subjected to an Antilla allylation. ed.ac.uk This reaction, when catalyzed by a chiral phosphoric acid, specifically (R)-TRIP-PA, led to the formation of a chiral homoallylic alcohol intermediate. This intermediate then underwent a subsequent intramolecular reaction with indole (B1671886) to produce complex tetrahydropyran (B127337) structures with high enantioselectivity. The reaction conditions were optimized to achieve excellent stereocontrol, yielding the product with a diastereomeric ratio (dr) greater than 20:1 and an enantiomeric excess (ee) of 99%. ed.ac.uk

The optimization of this cascade reaction highlights the critical role of the solvent and catalyst in achieving high enantioselectivity. While reactions in solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH3CN) gave poor to moderate yields, dichloromethane (B109758) (DCM) proved to be the optimal solvent, affording the product in a 45% yield while maintaining the outstanding stereoselectivity. ed.ac.uk

Table 1: Optimization of Cascade Allylboration/Oxa-Pictet-Spengler Reaction with this compound

| Entry | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| 1 | EtOAc | 20 | >20:1 | 99 |

| 2 | Toluene | 40 | >20:1 | 99 |

| 3 | THF | <10 | - | - |

| 4 | CH3CN | <5 | - | - |

| 5 | DCM | 45 | >20:1 | 99 |

Data sourced from a study on the modular assembly of chiral multisubstituted tetrahydropyrans. ed.ac.uk

This type of catalysis, where a chiral Brønsted acid like TRIP-PA is used, has become a powerful strategy in asymmetric synthesis. frontiersin.org These catalysts operate by activating the substrate through hydrogen bonding, creating a well-defined chiral environment that directs the approach of the nucleophile. frontiersin.orgresearchgate.net

Diastereoselective Control in Transformations Involving the Compound

Diastereoselective control refers to the selective formation of one diastereomer over others. In reactions involving this compound and its derivatives, high levels of diastereoselectivity have been achieved, often leading to the formation of a single diastereomer.

One significant transformation is the reductive amination of this compound. When reacted with a chiral amine in the presence of a reducing agent like a borohydride (B1222165), the compound can be converted into chiral piperidine (B6355638) derivatives. researchgate.netresearchgate.net Research has shown that under specific standard conditions, this reaction can yield the piperidine product as a single diastereomer, with an isolated yield of 38%. researchgate.netresearchgate.net This high level of diastereocontrol is crucial for the synthesis of biologically active nitrogen-containing heterocycles.

Furthermore, the principles of diastereoselective control are demonstrated in the Michael reaction of derivatives of this compound. For instance, the reaction of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with 2-((diphenylmethylene)amino)acetonitrile produces a precursor, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com This reaction proceeds with a high diastereoisomeric ratio of 95:5, and the major diastereoisomer can be isolated in an 83% yield after recrystallization. mdpi.com This demonstrates how the stereochemistry of the starting materials and the reaction conditions can dictate the stereochemical outcome of the product.

Design and Application of Chiral Catalysts for this compound Chemistry

The success of asymmetric synthesis involving this compound is heavily reliant on the design and application of effective chiral catalysts. chiralpedia.com These can be broadly categorized into metal complexes, organocatalysts, and biocatalysts. chiralpedia.comgoogle.com

For the chemistry of this compound, both organocatalysts and metal-based catalysts have shown significant utility.

Chiral Phosphoric Acids (CPAs): As seen in the enantioselective cascade reaction, chiral phosphoric acids, a class of Brønsted acid organocatalysts, are highly effective. ed.ac.ukfrontiersin.org Catalysts like (R)-TRIP-PA create a defined chiral pocket that activates the aldehyde group of this compound towards nucleophilic attack, ensuring high stereofidelity. ed.ac.ukresearchgate.net The tunability of the steric and electronic properties of these catalysts allows for their application in a wide range of asymmetric transformations. frontiersin.org

Chiral Amine Catalysts: In other transformations, such as enantioselective aldol (B89426) or Michael reactions, chiral secondary amines are employed as catalysts. researchgate.net These catalysts, often derived from natural amino acids or cinchona alkaloids, react with the aldehyde or ketone to form chiral enamine or iminium ion intermediates. This mode of activation, known as enamine or iminium catalysis, is a cornerstone of organocatalysis and allows for high stereocontrol in carbon-carbon bond-forming reactions. frontiersin.orgresearchgate.net

Chiral Metal Complexes: Although less specifically detailed for this compound in the provided context, chiral metal complexes are a major pillar of asymmetric catalysis. google.comresearchgate.net These catalysts typically consist of a central metal ion coordinated to a chiral ligand. chiralpedia.com For reactions involving dicarbonyl compounds, catalysts based on metals like iridium, rhodium, or nickel are often used for hydrogenations, isomerizations, and cross-coupling reactions, providing access to chiral alcohols and other valuable products with high enantioselectivity. researchgate.netrsc.org The design of the chiral ligand is paramount, as it dictates the stereochemical environment around the metal's active site. chemrxiv.org

The continued development of novel catalysts is crucial for expanding the scope and efficiency of asymmetric reactions involving versatile substrates like this compound. chiralpedia.com

Computational and Theoretical Investigations of 5 Oxo 5 Phenylpentanal Reactivity

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic reactivity of a molecule by examining its electronic structure. researchgate.net For 5-Oxo-5-phenylpentanal, these calculations can map the electron density distribution, identify the most reactive sites, and determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the molecule will interact with other reagents.

Experimental studies have shown that the photoreduction of this compound proceeds via intramolecular abstraction of a hydrogen atom. researchgate.net Interestingly, there is a clear preference for the abstraction of the aldehydic hydrogen over the γ-methylene hydrogens, leading to the formation of 2-hydroxy-2-phenylcyclopentanone (B8411884) as the primary photoproduct. researchgate.net Quantum chemical calculations can provide a quantitative explanation for this observed reactivity. By calculating the bond dissociation energies (BDEs) for the various C-H bonds in the molecule, researchers can determine the energetic cost of breaking each bond. It is expected that the aldehydic C-H bond would have a lower BDE compared to the aliphatic C-H bonds on the pentanal chain, making it more susceptible to abstraction.

Furthermore, these calculations can model the entire reaction energy profile, including the transition states for competing reaction pathways. This allows for the determination of activation energies, which are critical for predicting reaction rates and product selectivity. For instance, the transition state for the abstraction of the aldehydic hydrogen by the excited benzoyl group would be compared to the transition state for the abstraction of a γ-methylene hydrogen. A lower activation energy for the former would computationally confirm the experimentally observed reaction pathway. researchgate.net

| Calculated Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Indicates susceptibility to electrophilic attack | Likely localized on the phenyl ring and ketone oxygen |

| LUMO Energy | Indicates susceptibility to nucleophilic attack | Likely localized on the carbonyl carbons, especially the aldehyde |

| Aldehydic C-H Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the bond | Lower than methylene (B1212753) C-H BDEs |

| γ-Methylene C-H Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the bond | Higher than aldehydic C-H BDE |

| Activation Energy (Aldehyde H-abstraction) | Energy barrier for the formation of the major cyclization precursor | Lower than the activation energy for methylene H-abstraction |

| Activation Energy (Methylene H-abstraction) | Energy barrier for a competing, minor pathway | Higher than the activation energy for aldehyde H-abstraction |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Path Exploration

While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. lidsen.com MD simulations calculate the trajectory of every atom in the system based on classical mechanics, revealing the molecule's conformational flexibility, solvent interactions, and the exploration of potential reaction pathways. lidsen.commdpi.com

For this compound, the flexible four-carbon chain connecting the two carbonyl groups allows for a wide range of possible conformations. MD simulations can explore this conformational landscape to identify the most stable (lowest energy) conformations and the energy barriers between them. This is particularly relevant for intramolecular reactions, such as the photocyclization that occurs via hydrogen abstraction. researchgate.net The probability of this reaction depends on the population of conformations where the aldehydic hydrogen is in close proximity to the excited benzoyl group. An MD simulation could quantify the distances and angles between these groups across the ensemble of conformations, providing a statistical basis for the observed reactivity.

Although specific MD studies on this compound are not prominent in the literature, simulations on related structures like 5-oxo-hexahydroquinoline derivatives have been used to understand their interactions within the binding sites of proteins. dovepress.com This demonstrates the power of MD to model how a molecule's shape and dynamics influence its interactions. In the context of reaction path exploration, MD can sample initial configurations that lead to a reaction, providing a more complete picture of the factors controlling the process than a static analysis of a single transition state. ufl.edu

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| End-to-End Distance | Distance between the aldehyde carbon and the ketone carbon. | Indicates the overall extension or compactness of the molecule. |

| Dihedral Angles of Pentanal Chain | Torsion angles along the C-C backbone (e.g., C1-C2-C3-C4). | Defines the specific shape (conformation) of the aliphatic chain. |

| H(aldehyde)···O(ketone) Distance | Distance between the aldehydic hydrogen and the ketonic oxygen. | Crucial for determining the feasibility of intramolecular hydrogen abstraction. |

| Radius of Gyration | A measure of the molecule's overall size and compactness. | Reflects changes in conformation over the course of the simulation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to solvent. | Helps understand how solvent interactions might influence conformation and reactivity. |

Advanced Computational Modeling of Catalytic Mechanisms and Selectivity

Beyond studying the molecule in isolation, advanced computational models are used to investigate its reactivity within catalytic cycles, providing critical insights into reaction mechanisms and the origins of chemo-, regio-, and stereoselectivity. tdx.cat These models often combine quantum mechanics with molecular mechanics (QM/MM) or use high-level DFT calculations to map the potential energy surfaces of complex, multi-step reactions.

A practical example involves the use of this compound in a cascade asymmetric aldehyde allylboration/oxa-Friedel–Crafts reaction. ed.ac.uk In this study, DFT calculations were employed to model the key transition states. ed.ac.uk The calculations helped to rationalize the observed high diastereoselectivity by showing that the final product was formed through a kinetically controlled attack on a specific face (the Si-face) of an oxocarbenium ion intermediate, which was thermodynamically favored. ed.ac.uk

Computational modeling is also essential for understanding selectivity in reactions with multiple possible outcomes. As noted, the photoreduction of this compound selectively forms a five-membered ring. researchgate.net Advanced modeling could precisely calculate the transition state energies for the competing 1,5-hydrogen shift (leading to the five-membered cyclopentanone (B42830) ring) versus a potential 1,6-hydrogen shift from the C4 methylene group (which would lead to a six-membered ring). Such calculations would be expected to show a significantly lower energy barrier for the 1,5-shift, thus explaining the high selectivity of the cyclization reaction. By modeling the interaction of substrates, catalysts, and intermediates, these computational methods allow for the rational design of new catalysts and reaction conditions to achieve desired outcomes.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, including 5-Oxo-5-phenylpentanal. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. For instance, in a derivative, 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal, the aldehydic proton appears as a singlet at 9.73 ppm. wiley-vch.de The aromatic protons of the phenyl group typically resonate in the region of 7.44-7.90 ppm. wiley-vch.de The methylene (B1212753) protons adjacent to the carbonyl groups and the central methylene protons exhibit characteristic multiplets at specific chemical shifts, allowing for their assignment within the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal, the aldehydic carbon (CHO) and the ketonic carbon (PhCO) are observed at 199.6 ppm and 197.1 ppm, respectively. wiley-vch.de The carbons of the phenyl ring and the aliphatic chain also show distinct signals. wiley-vch.de

COSY (Correlation Spectroscopy): Two-dimensional NMR techniques like COSY are invaluable for establishing connectivity between protons. A COSY spectrum of a this compound derivative would show correlations between adjacent protons, confirming the sequence of the pentanal chain. mdpi.com

Detailed NMR data for derivatives of this compound are often reported in scientific literature, providing a reference for researchers. For example, the ¹H and ¹³C NMR data for various substituted 5-oxo-5-phenyl-pentanal compounds have been extensively documented. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₁H₁₂O₂), the expected monoisotopic mass is 176.083730 Da. chemspider.com

In research settings, HRMS is used to confirm the identity of newly synthesized compounds. For example, in the synthesis of various derivatives of 5-oxo-5-phenyl-pentanal, HRMS (using electrospray ionization, ESI) is employed to verify the mass of the protonated molecule [M+H]⁺. The observed mass is then compared to the calculated mass, with a high degree of accuracy confirming the successful synthesis. wiley-vch.dersc.org For instance, the calculated mass for [M+H]⁺ of 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal is 298.1079, with the found value being 298.1074. wiley-vch.de

Fragment analysis within the mass spectrometer can also provide structural information. The way the molecule breaks apart upon ionization can reveal the nature of its functional groups and their arrangement.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. wiley-vch.dersc.orgrsc.orgacs.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The position of the spot, identified by UV light or staining agents, provides a qualitative measure of its identity and purity. wiley-vch.dersc.org

Column Chromatography: For the purification of larger quantities of this compound and its derivatives, column chromatography is the method of choice. rsc.orgrsc.orgamazonaws.comnih.gov A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high resolution and is used for both analytical and preparative purposes. wiley-vch.dersc.orgamazonaws.comamazonaws.com In the analysis of chiral derivatives of this compound, chiral HPLC columns are used to separate enantiomers and determine the enantiomeric excess (ee) of a reaction. wiley-vch.dersc.org For example, the enantiomers of 3-(4-Nitro-phenyl)-5-oxo-5-phenyl-pentanal were separated using a Chiralpak AS-H column. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.comliverpool.ac.ukdoi.org This technique is particularly useful for analyzing volatile compounds. The sample is vaporized and passed through a GC column, where it is separated into its components. Each component is then introduced into the mass spectrometer for identification. GC-MS analysis has been used to study reactions involving this compound. liverpool.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a crystal structure for this compound itself was not found in the search results, the structures of related compounds have been determined using this method. For instance, the solid-state structure of a derivative, cis-1,2,4,5-Tetrathiane, formed from a reaction involving this compound, was determined by X-ray crystallography. oup.com This analysis is crucial for understanding the conformation and packing of molecules in the solid state, which can influence their physical properties and reactivity. researchgate.net

Role of 5 Oxo 5 Phenylpentanal As a Pivotal Intermediate in Complex Molecule Synthesis

Synthesis of Chiral Heterocyclic Scaffolds, particularly Piperidines

The δ-ketoaldehyde framework of 5-oxo-5-phenylpentanal is exceptionally well-suited for the synthesis of chiral piperidines, which are core structures in numerous biologically active compounds and natural products. researchgate.netdicp.ac.cn The strategic positioning of the two carbonyl groups facilitates intramolecular cyclization reactions to construct the six-membered piperidine (B6355638) ring with a high degree of stereocontrol.

A significant approach to chiral piperidines involves reductive amination reactions. researchgate.netdicp.ac.cn The condensation of this compound with a chiral amine, followed by reduction, can lead to the formation of chiral piperidine derivatives. researchgate.net For instance, reaction with a chiral primary amine under reducing conditions can induce chirality in the newly formed ring system. dicp.ac.cn This method has proven effective for the synthesis of various chiral piperidines from simple starting materials. researchgate.netdicp.ac.cn

Enzymatic strategies also offer a powerful route to enantiomerically pure piperidines from this compound. Biocatalysts, such as imine reductases (IREDs) and ω-transaminases (ω-TAs), can be employed in cascade reactions. For example, a chemo-enzymatic cascade can be designed where an initial chemical step generates an intermediate that is then stereoselectively cyclized by an enzyme to afford the chiral piperidine. amazonaws.com

| Starting Material | Reagent/Catalyst | Product | Key Transformation |

| This compound | Chiral Primary Amine, Reducing Agent | Chiral Piperidine | Reductive Amination |

| This compound | Imine Reductase (IRED) | Chiral Piperidine | Biocatalytic Reductive Amination |

Precursors to Non-Proteinogenic α-Amino Acids and Analogues

Non-proteinogenic α-amino acids are crucial components in the development of novel peptides and pharmacologically active molecules. mdpi.comnih.govresearchgate.netwikipedia.orgfrontiersin.org this compound can serve as a precursor for the synthesis of these valuable compounds, particularly those featuring a phenyl-substituted backbone.

One established method is the Strecker synthesis, where the aldehyde functionality of this compound reacts with an amine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. The use of a chiral amine or a chiral catalyst in this process allows for the asymmetric synthesis of non-proteinogenic amino acids. mdpi.com

Furthermore, this compound derivatives can be employed in Michael addition reactions to construct the backbone of non-proteinogenic amino acids. For example, the reaction of a glycine-derived Schiff base with an activated alkene derived from this compound can lead to the formation of a precursor to a non-proteinogenic α-amino acid. mdpi.com This approach allows for the introduction of various substituents and the creation of a diverse library of amino acid analogues.

Contribution to Modern Carbon-Carbon Bond Forming Strategies

The dual carbonyl reactivity of this compound makes it a valuable substrate in a variety of modern carbon-carbon bond-forming reactions, which are essential for constructing complex molecular skeletons.

The aldehyde group can readily participate in reactions such as aldol (B89426) additions and Michael reactions. Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral secondary amines can catalyze the asymmetric Michael reaction of aldehydes with nitroalkenes, and this compound is a suitable substrate for such reactions. tesisenred.net Similarly, the aldehyde can undergo direct aldol reactions with ketones, catalyzed by bifunctional catalysts, to form new carbon-carbon bonds with high efficiency. researchgate.net

The ketone functionality can also be targeted in carbon-carbon bond-forming reactions. For example, it can undergo addition of organometallic reagents to introduce new substituents. The ability to selectively react one carbonyl group while leaving the other intact for subsequent transformations is a key advantage of using this compound in synthetic strategies.

| Reaction Type | Reagents/Catalyst | Product Type | Key Transformation |

| Michael Reaction | Nitroalkene, Chiral Secondary Amine | γ-Nitro Aldehyde | Asymmetric C-C Bond Formation |

| Aldol Reaction | Ketone, Bifunctional Catalyst | β-Hydroxy Aldehyde | C-C Bond Formation |

Applications in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the rapid construction of complex molecules from simple precursors in a single operation. mdpi.com The bifunctional nature of this compound makes it an ideal component for such processes. ed.ac.ukgoogle.com

In a cascade reaction, an initial transformation at one of the carbonyl groups can trigger a subsequent intramolecular reaction. For instance, an asymmetric aldehyde allylboration of this compound, catalyzed by a chiral phosphoric acid, can be followed by an intramolecular oxa-Michael addition to generate chiral tetrahydropyrans with high diastereoselectivity and enantioselectivity. ed.ac.uk This demonstrates how a single catalyst can orchestrate a sequence of bond-forming events, leading to a significant increase in molecular complexity in one pot. ed.ac.uk

Furthermore, this compound can be a key building block in MCRs. Its ability to react with multiple components in a sequential manner allows for the synthesis of diverse and complex scaffolds. For example, an Ugi-type MCR could potentially involve the aldehyde group of this compound, an amine, an isocyanide, and a carboxylic acid to generate a complex peptide-like structure, with the ketone functionality available for further derivatization.

Future Directions and Emerging Frontiers in 5 Oxo 5 Phenylpentanal Research

Exploration of Novel and Sustainable Catalytic Systems

The development of environmentally benign and highly efficient catalytic systems for the synthesis and transformation of 5-Oxo-5-phenylpentanal is a major focus of ongoing research. Current efforts are geared towards replacing traditional stoichiometric reagents with catalytic alternatives that offer improved atom economy, reduced waste, and milder reaction conditions.

Key emerging catalytic strategies include:

Biocatalysis : The use of enzymes, such as transaminases, presents a green alternative for the synthesis of chiral amines from ketoaldehydes like this compound. ucl.ac.uk Transaminases can catalyze the conversion of ketones to chiral amines with high selectivity, operating under mild aqueous conditions. ucl.ac.uk The discovery and engineering of novel ω-transaminases with broad substrate scope are expanding the possibilities for producing valuable chiral intermediates. ucl.ac.uk

Iron Catalysis : Iron, being an abundant and low-cost metal, is an attractive candidate for developing sustainable catalytic processes. Iron-catalyzed aerobic oxidation of olefins has been shown to be an effective method for producing carbonyl compounds, including this compound. amazonaws.com Furthermore, iron-catalyzed decarboxylative reactions are being explored for C-C bond formation, offering a novel route to complex molecules from simple carboxylic acid precursors. acs.org

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.org This strategy allows for the activation of stable C-H bonds and the formation of radical intermediates under exceptionally mild conditions. acs.orgacs.org Systems utilizing transition metal complexes, such as those of copper, can facilitate decarboxylative functionalizations, enabling the conversion of carboxylic acids into a diverse array of products. acs.org

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have proven to be versatile organocatalysts for a variety of transformations. A notable application is the deuteration of aldehydes, where an NHC catalyst facilitates hydrogen-deuterium exchange with D₂O, providing a method for isotopic labeling under mild conditions. google.com This methodology has been successfully applied to 2-methyl-5-oxo-5-phenylpentanal. google.com

| Catalytic System | Key Features | Example Application related to this compound |

| Biocatalysis (Transaminases) | High selectivity, mild aqueous conditions, green alternative. ucl.ac.uk | Synthesis of chiral amines from the keto-aldehyde. ucl.ac.uk |

| Iron Catalysis | Abundant, low-cost, environmentally benign. amazonaws.com | Aerobic oxidation of olefins to produce the target compound. amazonaws.com |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, radical-based transformations. acs.orgacs.org | Decarboxylative C-C and C-heteroatom bond formation. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic, versatile for various transformations. google.com | Deuteration of the aldehyde functionality. google.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, scalability, and process control. The integration of this compound synthesis and its subsequent transformations into flow chemistry and automated platforms represents a promising frontier.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. For instance, a rhodium-catalyzed transfer hydrogenation for the synthesis of chiral piperidines, a reaction class relevant to this compound derivatives, has been successfully demonstrated in a continuous flow system, operating for over 800 hours with negligible loss of activity. researchgate.net

Furthermore, the development of automated synthesis platforms, which can include in-situ monitoring of reaction progress, can accelerate the discovery and optimization of new reactions and processes. ucl.ac.uk The ability to perform high-throughput screening of catalysts and reaction conditions in an automated fashion will be crucial for unlocking the full potential of this compound as a synthetic intermediate.

Development of Innovative Synthetic Methodologies for Diversification

The structural backbone of this compound provides a rich scaffold for the development of novel synthetic methodologies aimed at creating diverse and complex molecular architectures. Future research will likely focus on new ways to selectively functionalize either the aldehyde or ketone group, or to utilize both in tandem for cascade reactions.

Emerging areas of methodological innovation include: